Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate: A Bifunctional Scaffold for Advanced Drug Discovery and PROTAC Linker Engineering
Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate: A Bifunctional Scaffold for Advanced Drug Discovery and PROTAC Linker Engineering
Executive Summary
In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized linker systems to overcome inherent physicochemical liabilities. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate (CAS: 1540400-20-1) has emerged as a privileged, bifunctional building block. By combining an acid-labile protected acetate, a central tertiary amine, and a reactive morpholine handle, this scaffold provides orthogonal reactivity and precise control over the lipophilicity and spatial geometry of drug candidates. This whitepaper deconstructs the structural causality of this molecule and provides self-validating protocols for its integration into complex drug discovery workflows.
Chemical Identity and Physicochemical Profiling
Understanding the baseline quantitative properties of a building block is critical for predicting its behavior in multi-step syntheses and biological systems. The table below summarizes the core physicochemical data[1],[2].
| Property | Value | Implication for Drug Design |
| CAS Number | 1540400-20-1 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₂H₂₄N₂O₃ | Indicates a highly functionalized, low-molecular-weight scaffold. |
| Molecular Weight | 244.33 g/mol | Low MW allows for integration into large PROTACs without exceeding Lipinski limits. |
| Monoisotopic Mass | 244.1787 Da | Critical for high-resolution LC-MS monitoring during synthesis. |
| SMILES | CC(C)(C)OC(=O)CN(C)CC1CNCCO1 | Defines the precise connectivity of the three functional zones. |
| Structural Features | Morpholine, Tertiary Amine, t-Butyl Ester | Balances aqueous solubility with orthogonal synthetic handles. |
Structural Deconstruction & Causality in Design
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools where every atom serves a mechanistic purpose. The architecture of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is deliberately partitioned into three functional zones:
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The Morpholine Ring (Solubility & Vector Control): Morpholine is a privileged scaffold. The inclusion of the oxygen atom in the six-membered ring lowers the basicity of the secondary amine (pKa ~8.3) compared to a standard piperidine ring (pKa ~10.0). Causality: This electronic modulation prevents the molecule from becoming overly protonated at physiological pH. Consequently, it enhances passive membrane permeability while maintaining sufficient aqueous solubility, directly combating the "brick dust" (insolubility) problem common in large degraders[3]. Furthermore, the morpholin-2-ylmethyl vector directs substituents away from typical kinase active sites, improving target selectivity[4].
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The Central Tertiary Amine (Conformational Hinge): The N-methyl group provides a tertiary amine center. Causality: This acts as a flexible hinge that modulates the overall lipophilicity and provides a weak basic center, which is often required to tune the pharmacokinetic (PK) profile of oral drug candidates[4].
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The tert-Butyl Ester (Orthogonal Protection): The acetate group is masked as a tert-butyl ester. Causality: The tert-butyl group is highly sterically hindered and stable under basic, nucleophilic conditions (e.g., SNAr or alkylation). This allows chemists to selectively functionalize the morpholine nitrogen first, and only unmask the carboxylic acid later under specific acidic conditions[5].
Figure 1: Structural reactivity map detailing the orthogonal functional zones of the building block.
Application in Targeted Protein Degradation (PROTACs)
PROTACs consist of a target protein ligand, an E3 ubiquitin ligase ligand, and a linker connecting the two[6]. The wide variety of possible warhead-linker-ligand combinations significantly increases the time and cost required for experimental validation[7].
Pre-synthesized building blocks like tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate eliminate upfront synthetic steps, enabling the rapid, parallel generation of heterobifunctional screening libraries[8]. Morpholine-functionalized linkers are specifically elected for PROTAC assembly because the nitrogen handle allows for straightforward chemoselective N-alkylation[9]. This strategy has been successfully utilized to optimize the solubility and efficacy of degraders targeting challenging proteins like USP7 and SGK3[9],[3].
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, every synthetic protocol must be self-validating. The following workflows detail the orthogonal functionalization of this building block, explicitly stating the causality behind the reagent choices.
Protocol 1: Chemoselective N-Alkylation of the Morpholine Handle
Objective: Attach an E3 ligase ligand (e.g., a thalidomide derivative with an alkyl bromide linker) to the secondary amine of the morpholine ring. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a base to neutralize the generated HBr. This prevents the unwanted quaternization of the central tertiary amine.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
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Base Addition: Add 2.0 equivalents of DIPEA to the solution and stir for 5 minutes at room temperature.
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Electrophile Addition: Slowly add 1.05 equivalents of the alkyl bromide (E3 ligase ligand) dropwise to prevent localized concentration spikes that could lead to over-alkylation.
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Reaction: Heat the mixture to 60°C for 12 hours.
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In-Process Control: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z 245[M+H]+) disappears and the desired product mass appears without the formation of dialkylated quaternary ammonium species.
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Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Acid-Mediated Cleavage of the tert-Butyl Ester
Objective: Unmask the carboxylic acid for subsequent amide coupling to the Protein of Interest (POI) warhead. Causality: Trifluoroacetic acid (TFA) is used to cleave the ester. Because this generates a highly reactive tert-butyl carbocation that can re-alkylate the morpholine nitrogen or electron-rich aromatic rings on the attached ligand, Triisopropylsilane (TIPS) and water are mandated as carbocation scavengers[5].
Step-by-Step Methodology:
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Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) (0.1 M concentration).
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Cleavage Cocktail: Prepare a fresh cocktail of TFA / TIPS / H₂O in a 90:5:5 (v/v/v) ratio.
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Deprotection: Cool the DCM solution to 0°C and add an equal volume of the cleavage cocktail dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
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In-Process Control: Monitor via LC-MS. The successful cleavage is validated by a mass shift of -56 Da (loss of the isobutylene group).
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Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the free carboxylic acid. Centrifuge and decant to yield the pure intermediate.
Figure 2: Step-by-step experimental workflow for assembling a PROTAC using the bifunctional linker.
Sources
- 1. Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate - CAS号 1540400-20-1 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 1540400-20-1 (C12H24N2O3) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
